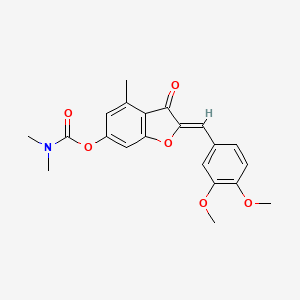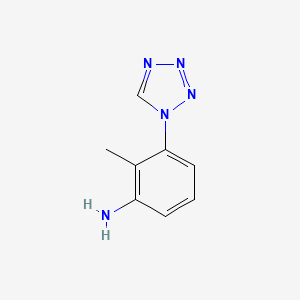
(Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule is a benzofuran derivative with a carbamate group. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides and pharmaceuticals .
Molecular Structure Analysis
The molecule contains a benzofuran core, which is a fused ring structure that includes a benzene ring and a furan ring. It also has a carbamate group attached to the benzofuran core .Chemical Reactions Analysis
Benzofurans can undergo electrophilic substitution reactions similar to other aromatic compounds. The carbamate group might make the molecule more reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Generally, benzofurans are stable compounds. The presence of the carbamate group might increase the polarity of the molecule .Aplicaciones Científicas De Investigación
Synthesis of 2,3-Dihydrobenzo[1,4]dioxine Derivatives
This compound is related to the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, achieved through tandem oxidative aminocarbonylation-cyclization reactions. These reactions are catalyzed by palladium in the presence of an iodide promoter, demonstrating the compound's relevance in synthetic organic chemistry for the preparation of cyclic compounds with potential biological activities (Gabriele et al., 2006).
Agricultural Applications
Similar structures are investigated for their agricultural applications, particularly as carrier systems for fungicides like carbendazim and tebuconazole. These systems aim to improve the efficiency of fungicides through controlled release, reducing environmental and human toxicity (Campos et al., 2015).
Photocatalytic Degradation Studies
The photocatalytic degradation of carbofuran, a compound with a similar benzofuran core, using semiconductor oxides, showcases potential environmental applications. This research highlights the use of photocatalysis to degrade persistent organic pollutants in water, indicating the compound's relevance in environmental chemistry and pollution control (Mahalakshmi et al., 2007).
Photodynamic Therapy for Cancer Treatment
Compounds with a similar structure have been synthesized and characterized for their potential applications in photodynamic therapy (PDT) against cancer. The research focuses on the synthesis of zinc phthalocyanines substituted with novel functional groups, demonstrating high singlet oxygen quantum yield, a crucial parameter for effective PDT agents (Pişkin et al., 2020).
Controlled Topical Drug Delivery Systems
Studies on metal-organic frameworks (MOFs) for the controlled release of bioactive molecules illustrate the potential of compounds with similar functionalities in drug delivery applications. These systems aim to improve the efficacy and reduce the side effects of drugs by ensuring controlled release at the target site (Noorian et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-4-methyl-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-12-8-14(27-21(24)22(2)3)11-17-19(12)20(23)18(28-17)10-13-6-7-15(25-4)16(9-13)26-5/h6-11H,1-5H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFGHELSPKZYQU-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)OC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloroprop-2-en-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2773504.png)
![1-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B2773505.png)

![6-ethyl 3-methyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2773510.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2773516.png)
![3-Phenyl-5-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2773517.png)
![N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2773518.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2773519.png)

![4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2773521.png)
![7-(oxiran-2-ylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2773522.png)
![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2773526.png)